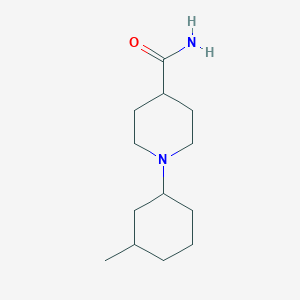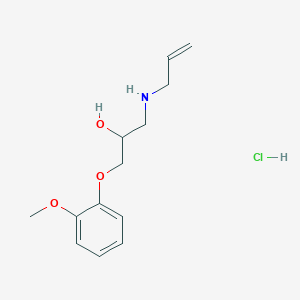![molecular formula C13H13ClN4O2S B6091386 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B6091386.png)
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide is a compound of significant interest in the field of medicinal chemistry. This compound features a pyrimidine ring, which is known for its biological activity, and a phenylacetamide moiety, which contributes to its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the amine group with 4-chloro-2-methylphenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.
Substitution: The aromatic ring in the phenylacetamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide has been studied for various applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrimidine ring can inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis. The phenylacetamide moiety may enhance binding affinity and specificity towards these targets, leading to effective inhibition of the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known dihydrofolate reductase inhibitor used in cancer therapy.
Pemetrexed: Another antifolate drug used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Uniqueness
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide is unique due to its specific structural features that combine the pyrimidine ring with a phenylacetamide moiety, potentially offering a different spectrum of biological activity and therapeutic applications compared to other similar compounds.
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2S/c1-7-4-8(14)2-3-9(7)16-12(20)6-21-13-17-10(15)5-11(19)18-13/h2-5H,6H2,1H3,(H,16,20)(H3,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXGNDMVMKTOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethoxybenzyl)-3-[1-(4-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6091306.png)
![2-{1-cyclopentyl-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6091311.png)
![6'-amino-4-bromo-3'-(2,5-dimethoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B6091316.png)
![5,5'-(2-pyridinylmethylene)bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6091322.png)
![N-[3-(benzotriazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B6091331.png)
![4-{[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B6091335.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B6091342.png)
![ethyl 3-(2-methylbenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6091343.png)

![7-(difluoromethyl)-3-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6091360.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide](/img/structure/B6091367.png)
![1-(4-chlorophenyl)-N-{[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6091375.png)
![2-(1-[(6-methyl-2-pyridinyl)methyl]-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6091387.png)

